molecular formula C11H15N3O5S B2384306 (2Z)-2-methoxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid CAS No. 73594-90-8

(2Z)-2-methoxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid

Cat. No. B2384306
CAS RN: 73594-90-8
M. Wt: 301.32
InChI Key: CXRMIVZMTLVVFN-AUWJEWJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-methoxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid is a useful research compound. Its molecular formula is C11H15N3O5S and its molecular weight is 301.32. The purity is usually 95%.
BenchChem offers high-quality (2Z)-2-methoxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-2-methoxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibiotic Applications

A notable application of similar chemical structures involves the preparation of the Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, which is a common acyl moiety in clinically useful cephem antibiotics. This compound was synthesized through various routes starting from aminoisoxazoles, which underwent skeletal rearrangement. The synthesis process included reactions with alkoxycarbonyl isothiocyanates and O-methylation steps to obtain the desired Z-isomer. Such methodologies are crucial for the development of fourth-generation cephem antibiotics, highlighting the relevance of these chemical structures in advancing antibiotic research (Tatsuta et al., 1994).

Complex Formation and Biological Activity

Research on similar compounds has also extended to the formation of metal complexes, such as nickel, copper, and zinc complexes of related thiazolyl-acetic acid derivatives. These studies not only contribute to the understanding of the chemical properties of these compounds but also open pathways for their potential applications in medicinal chemistry and material science (Singh & Baruah, 2008).

Antifungal and Antimicrobial Properties

Derivatives of rhodanineacetic acids, structurally related to the compound , have been investigated for their antifungal properties. These studies have led to the identification of compounds with significant activity against various fungal species, contributing to the search for new antifungal agents (Doležel et al., 2009). Additionally, novel thiadiazole derivatives of related acetic acids have shown promising antimicrobial activities, further demonstrating the potential of these chemical structures in developing new antimicrobial agents (Noolvi et al., 2016).

properties

IUPAC Name

(2Z)-2-methoxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O5S/c1-11(2,3)19-10(17)13-9-12-6(5-20-9)7(8(15)16)14-18-4/h5H,1-4H3,(H,15,16)(H,12,13,17)/b14-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRMIVZMTLVVFN-AUWJEWJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)C(=NOC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)/C(=N/OC)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-methoxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid

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